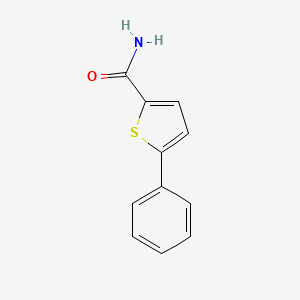
Benzyl 3-(difluoromethoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-(difluoromethoxy)propanoate is an organic compound with the molecular formula C11H12F2O3. It is an ester, characterized by the presence of an ester functional group (RCOOR’) and an ether group (R-O-R’). This compound is notable for its unique chemical structure, which includes a difluoromethoxy group attached to a propanoate backbone. Esters like this compound are often used in various chemical applications due to their reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(difluoromethoxy)propanoate typically involves the esterification of 3-(difluoromethoxy)propanoic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic catalysts. Commonly used acidic catalysts include sulfuric acid or p-toluenesulfonic acid, while basic catalysts might include sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of copper-catalyzed esterification methods has also been explored, which can provide high yields under ligand-free conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 3-(difluoromethoxy)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 3-(difluoromethoxy)propanoic acid and benzyl alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Nucleophiles such as halides, under appropriate conditions.
Major Products:
Hydrolysis: 3-(difluoromethoxy)propanoic acid, benzyl alcohol.
Reduction: 3-(difluoromethoxy)propanol.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzyl 3-(difluoromethoxy)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl 3-(difluoromethoxy)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with biological pathways. The difluoromethoxy group may enhance the compound’s stability and bioavailability, making it a valuable component in drug design .
Comparaison Avec Des Composés Similaires
Benzyl acetate: An ester with a similar benzyl group but different ester moiety.
Ethyl 3-(difluoromethoxy)propanoate: Similar structure but with an ethyl group instead of a benzyl group.
Methyl 3-(difluoromethoxy)propanoate: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness: Benzyl 3-(difluoromethoxy)propanoate is unique due to the presence of both a benzyl group and a difluoromethoxy group, which can impart distinct chemical and biological properties. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C11H12F2O3 |
|---|---|
Poids moléculaire |
230.21 g/mol |
Nom IUPAC |
benzyl 3-(difluoromethoxy)propanoate |
InChI |
InChI=1S/C11H12F2O3/c12-11(13)15-7-6-10(14)16-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2 |
Clé InChI |
ZCAPBIBWGPZTKW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)CCOC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


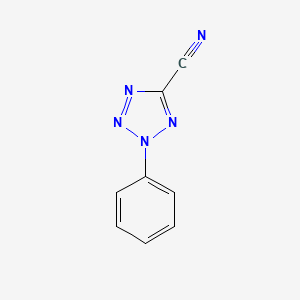

![5,7,7-Trimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13997871.png)
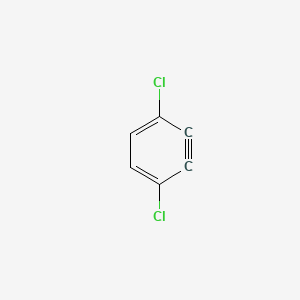

![1-[1-(4-Methoxyphenyl)-2-phenylethyl]-1-methylpiperidin-1-ium](/img/structure/B13997899.png)
![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997900.png)
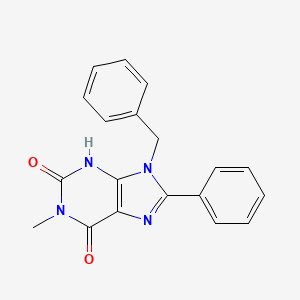

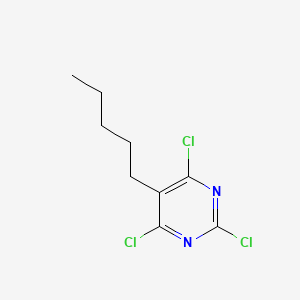
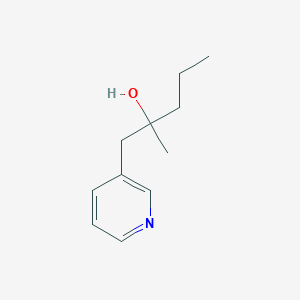
![3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide](/img/structure/B13997933.png)
![2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol](/img/structure/B13997937.png)
